molecular formula C8H8N2O5 B1380901 Methyl 2-(3-nitropyridin-4-yl)oxyacetate CAS No. 592552-16-4

Methyl 2-(3-nitropyridin-4-yl)oxyacetate

Cat. No. B1380901
M. Wt: 212.16 g/mol
InChI Key: NVQXJMOTEOWLAQ-UHFFFAOYSA-N
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Description

Methyl 2-(3-nitropyridin-4-yl)oxyacetate, also known as MNP, is a synthetic organic compound with a wide range of applications in scientific research. It is a nitropyridine derivative and is used as an intermediate in the synthesis of other compounds. MNP is used as a reagent in organic synthesis and as a reactant in the development of new drugs and materials. It has been studied extensively for its potential applications in biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Molecular Structure and Spectroscopy Studies

  • Methyl 2-(3-nitropyridin-4-yl)oxyacetate and similar compounds have been extensively studied for their molecular structures. Using techniques like vibrational spectroscopy and density functional theory (DFT), researchers have analyzed the conformational stability and vibrational characteristics of nitropyridine derivatives (Balachandran, Lakshmi, & Janaki, 2012). Such studies are fundamental in understanding the physical and chemical properties of these compounds.

Synthesis and Chemical Reactivity

  • Research on the synthesis of nitropyridine derivatives, which are structurally related to Methyl 2-(3-nitropyridin-4-yl)oxyacetate, has been a focus area. For instance, methods for synthesizing urea derivatives from nitropyridines have been developed, which are important intermediates in anticancer drug development (Zhang, Lai, Feng, & Xu, 2019). These methods are vital for creating new pharmaceutical compounds.

Applications in Drug Development

  • Nitropyridine derivatives are used in the synthesis of pharmaceutical molecules. Studies have shown that modifications in their structures can lead to novel scaffolds suitable for drug development (Henry, Haupt, & Turner, 2009). This aspect is crucial for the discovery of new therapeutic agents.

Nonlinear Optical Properties

  • Investigations into the optical properties of nitropyridines have been conducted, emphasizing their potential in nonlinear optical applications. For instance, the study of linear and nonlinear optical properties of nitropyridine crystals using the elongation method has revealed insights into their suitability for optical materials (Gu, Guillaume, Botek, Champagne, Castet, Ducasse, & Aoki, 2006).

Biotransformation and Environmental Applications

  • The microbial transformation of nitropyridines has been explored, leading to the discovery of new compounds. Such studies are important for understanding the environmental fate and potential bioremediation of these compounds (Tully, Liu, Huang, Ye, Patel, & Goswami, 2012).

properties

IUPAC Name

methyl 2-(3-nitropyridin-4-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-14-8(11)5-15-7-2-3-9-4-6(7)10(12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQXJMOTEOWLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=NC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-nitropyridin-4-yl)oxyacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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